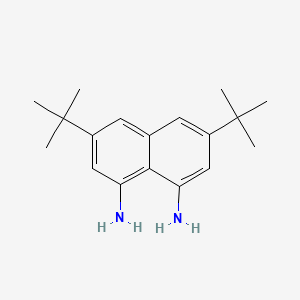

3,6-Di-tert-butylnaphthalene-1,8-diamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

465547-72-2 |

|---|---|

Molekularformel |

C18H26N2 |

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

3,6-ditert-butylnaphthalene-1,8-diamine |

InChI |

InChI=1S/C18H26N2/c1-17(2,3)12-7-11-8-13(18(4,5)6)10-15(20)16(11)14(19)9-12/h7-10H,19-20H2,1-6H3 |

InChI-Schlüssel |

QNHNREPBVMWLMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2N)C(C)(C)C)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,6 Di Tert Butylnaphthalene 1,8 Diamine and Its Precursors

Historical and Contemporary Approaches to the Synthesis of Naphthalene (B1677914) Diamines

The synthesis of naphthalene diamines, particularly the 1,8-isomer, has a well-established history. The most traditional and widely used method involves a two-step process starting from naphthalene. First, the naphthalene is nitrated to produce 1,8-dinitronaphthalene. This dinitro derivative is then reduced to form 1,8-diaminonaphthalene (B57835). wikipedia.org This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., using a Pd/C catalyst) being a common and high-yield method. patsnap.com This classical approach, while effective, often requires harsh conditions and can produce isomeric mixtures that necessitate purification.

Contemporary synthetic chemistry has sought to develop more efficient and direct routes. Modern approaches often focus on domino processes or one-pot reactions where multiple bonds and rings are formed sequentially without isolating intermediates. For instance, methods have been developed for preparing diamino-substituted naphthalene derivatives from simple starting materials like aryl halides and amines through cooperative catalysis involving palladium and copper. researchgate.net These newer methods offer advantages in terms of atom economy and reduced waste.

Targeted Synthesis of 3,6-Di-tert-butylnaphthalene-1,8-diamine

The specific synthesis of this compound is not extensively documented, but a logical pathway can be constructed based on established regioselective functionalization strategies for the naphthalene scaffold. The synthesis would likely proceed by first introducing the tert-butyl groups onto the naphthalene ring, followed by the installation of the amino groups.

A plausible synthetic sequence would be:

Friedel-Crafts Alkylation: Reaction of naphthalene with a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst to introduce the bulky alkyl groups.

Nitration: Subsequent nitration of the resulting 3,6-di-tert-butylnaphthalene to yield 3,6-di-tert-butyl-1,8-dinitronaphthalene.

Reduction: Reduction of the dinitro compound to the target this compound.

Controlling the position of substituents on the naphthalene ring is a critical challenge in the synthesis of polysubstituted derivatives. nih.gov Electrophilic aromatic substitution reactions on naphthalene are notoriously difficult to control in terms of regioselectivity. researchgate.net However, modern organic synthesis has developed strategies to overcome this, often using directing groups or specialized catalysts. nih.gov

In the proposed synthesis of this compound, the introduction of the tert-butyl groups would likely be directed by thermodynamic control to the more stable positions. The subsequent nitration step would then be directed by these existing bulky alkyl groups. The tert-butyl groups would sterically hinder the adjacent positions and electronically direct the incoming nitro groups to the 1 and 8 positions of the naphthalene core.

The introduction of amine groups, especially in a sterically congested environment, can be challenging. Direct amination methods are often not feasible. The most reliable and widely used method is the reduction of nitro groups, which are introduced via electrophilic nitration. This approach is robust and generally high-yielding. A variety of reducing agents can be employed, from classic metal-acid systems (like tin and hydrochloric acid) to catalytic hydrogenation, which offers a cleaner reaction profile. patsnap.com The presence of the bulky tert-butyl groups is unlikely to impede the reduction of the nitro groups at the 1 and 8 positions.

For the Friedel-Crafts alkylation , key parameters to optimize include the choice of Lewis acid catalyst, the reaction temperature, and the ratio of reactants. For the nitration step, controlling the temperature and the concentration of the nitrating agent is essential to prevent over-nitration and side reactions. Finally, for the reduction of the dinitro intermediate, the choice of catalyst and solvent, as well as the hydrogen pressure, are critical for achieving a high yield and purity of the final product. patsnap.com A patent for a related reduction process reports yields of 95% or above with product purity up to 99%. patsnap.com

Below is a table outlining typical conditions that could be optimized for the proposed synthetic steps.

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Key Optimization Parameters |

| Di-tert-butylation | Naphthalene, tert-butyl halide, Lewis Acid (e.g., AlCl₃) | Carbon disulfide, Nitrobenzene | 0-80 °C | Catalyst choice and loading, reaction time, temperature |

| Dinitration | 3,6-Di-tert-butylnaphthalene, HNO₃/H₂SO₄ | Acetic anhydride | 0-25 °C | Temperature control, rate of addition of nitrating agent |

| Diamination (Reduction) | 3,6-Di-tert-butyl-1,8-dinitronaphthalene, H₂ | Ethanol, Isopropanol | 25-100 °C | Catalyst (e.g., Pd/C, Raney Nickel), hydrogen pressure, solvent |

Development of Novel and Efficient Synthetic Approaches

Research in organic synthesis continually strives for more efficient, cost-effective, and environmentally friendly methods.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing naphthalene diamines, this can involve several strategies. For example, replacing hazardous reagents and solvents with safer alternatives is a key goal. The use of water as a reaction solvent has been demonstrated for related nitrogen-containing heterocyclic syntheses, offering a significant environmental benefit. rsc.org

Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. nih.gov For the reduction of dinitronaphthalenes, catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of high-pressure hydrogen gas, can offer a safer and more experimentally convenient alternative. Furthermore, developing synthetic routes that are more atom-economical, such as the previously mentioned one-pot domino reactions, is a central tenet of green chemistry. researchgate.net Applying these principles to the synthesis of this compound could lead to more sustainable production methods.

Design and Implementation of Catalysts for Enhanced Synthetic Efficiency

The primary route for synthesizing naphthalenediamines involves the reduction of the corresponding dinitronaphthalene precursors. In the case of this compound, the synthesis would logically proceed from 3,6-di-tert-butyl-1,8-dinitronaphthalene. The significant steric hindrance imposed by the two tert-butyl groups requires catalysts with high activity and selectivity to achieve efficient hydrogenation.

Research into the hydrogenation of sterically hindered nitroaromatics has led to the development of various catalytic systems. While noble metal catalysts such as Palladium on carbon (Pd/C) are commonly employed for the reduction of dinitronaphthalene, their efficiency can be hampered by the steric bulk of substrates. patsnap.com

Alternative catalytic systems have shown promise for the hydrogenation of sterically hindered molecules. These include:

Iron-based Catalysts: Certain iron complexes have been identified as highly active pre-catalysts for the hydrogenation of sterically hindered and unfunctionalized alkenes. nih.gov These systems may offer a viable route for the reduction of bulky dinitronaphthalenes where traditional catalysts may fail.

Ruthenium Complexes: Ruthenium complexes, particularly those incorporating a combination of chiral diamines and achiral phosphines, have demonstrated high enantioselectivity in the hydrogenation of sterically hindered enones. nih.gov This highlights the potential of tailored ruthenium catalysts for selective reductions in sterically demanding environments.

Nickel-based Catalysts: Phosphino(silyl)-nickel complexes have emerged as effective pre-catalysts for the direct hydrogenation of a variety of highly sterically hindered, unfunctionalized alkenes under relatively mild conditions. researchgate.net

The selection of a suitable catalyst is critical and often involves balancing activity, selectivity, and cost. For an industrial-scale preparation, factors such as catalyst recovery and reusability are also paramount.

| Catalyst Type | Potential Advantages for Sterically Hindered Substrates | Reference |

| Iron Complexes | High activity for hindered systems. | nih.gov |

| Ruthenium Complexes | High selectivity and efficiency in sterically demanding reductions. | nih.gov |

| Nickel Complexes | Effective under relatively mild conditions for hindered alkenes. | researchgate.net |

| Palladium on Carbon | Commonly used for dinitronaphthalene reduction, but may have limitations with bulky substrates. | patsnap.com |

Advanced Purification and Isolation Protocols for this compound

The purification of this compound also requires specialized techniques due to its physical properties, which are influenced by the bulky tert-butyl groups. Standard industrial methods for purifying 1,8-diaminonaphthalene, such as fractional distillation, may need to be adapted.

An industrialized preparation method for unsubstituted 1,8-diaminonaphthalene involves several key steps following the reduction of dinitronaphthalene:

Catalyst Removal: The solid catalyst is typically removed by pressure filtration. google.com

Solvent Recovery: The solvent is recovered from the filtrate, often through decompression and desolvation. google.com

Washing and Phase Separation: The crude product is washed with hot water, leading to a phase separation where the diamine constitutes the lower phase. google.com

Rectification: The organic phase is then fed into a rectifying tower for final purification by distillation to achieve high purity. google.com

For a sterically hindered molecule like this compound, these steps may be modified. For instance, the solubility characteristics will differ, potentially requiring different solvent systems for washing and extraction. The high molecular weight and altered boiling point due to the tert-butyl groups would necessitate adjusted parameters for vacuum distillation or rectification.

Furthermore, chromatographic methods, while not always suitable for large-scale industrial production, can be invaluable for achieving high purity on a laboratory scale. The choice of stationary and mobile phases would need to be optimized to effectively separate the desired product from any partially reduced intermediates or other byproducts.

Advanced Structural Elucidation of 3,6 Di Tert Butylnaphthalene 1,8 Diamine

Spectroscopic Characterization Methodologies for Molecular Architecture Confirmation

No published studies containing spectroscopic data for 3,6-Di-tert-butylnaphthalene-1,8-diamine were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, and conformational analysis for this compound, are not available in the public literature.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Experimentally determined IR and Raman spectra, which would identify characteristic vibrational modes for the amine (N-H) and tert-butyl (C-H) functional groups and the naphthalene (B1677914) core, have not been published.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

Data regarding the electronic absorption (UV-Vis) maxima, molar absorptivity, and photoluminescent properties (fluorescence emission spectra, quantum yields) of this compound are not documented in available research.

X-ray Crystallography for Precise Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its solid-state molecular structure, bond lengths, bond angles, and crystal packing are unavailable.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Investigations

While a molecular weight can be calculated, specific experimental mass spectrometry data, including the mass-to-charge ratio of the molecular ion and analysis of its fragmentation patterns, have not been reported in the scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

The parent compound this compound is achiral. No information on the synthesis or chiroptical properties of any of its chiral derivatives is available.

Coordination Chemistry of 3,6 Di Tert Butylnaphthalene 1,8 Diamine

Principles of Ligand Design Utilizing Sterically Hindered Aromatic Diamines

The design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the properties of metal complexes for specific applications. Sterically hindered aromatic diamines, such as 3,6-Di-tert-butylnaphthalene-1,8-diamine, are employed to exert significant control over the coordination environment of a metal ion. The bulky tert-butyl groups introduce steric hindrance, which can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the reactivity of the metal ion. tri-iso.com

The strategic placement of bulky substituents can prevent the formation of undesired products and stabilize reactive intermediates. For instance, the steric bulk of N-alkyl substituents has been shown to shift the equilibrium between different isomers of a complex. researchgate.net This control over the three-dimensional structure is crucial in catalysis, where the shape of the active site can dictate the selectivity of a reaction. Furthermore, the use of bulky ligands can lead to the formation of complexes with unusual coordination numbers and geometries, which may exhibit novel chemical and physical properties. The bite angle of a chelating ligand, which is the angle between the two donor atoms and the metal center, is a critical parameter in determining the outcome of many catalytic reactions. researchgate.net The rigid naphthalene (B1677914) backbone of this compound, combined with its bulky substituents, predetermines a specific bite angle, making it a valuable ligand for targeted catalytic applications.

Synthesis and Characterization of Coordination Complexes with Transition Metal Ions

The synthesis of coordination complexes involving this compound and transition metal ions typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the final product. The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the complex, including the metal-ligand bonds.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into its electronic structure. ajol.info

The stoichiometry of the coordination complexes of this compound is determined by the ratio of the metal ion to the ligand in the complex. This can be influenced by the reaction conditions and the nature of the metal ion. Elemental analysis is a key technique used to confirm the empirical formula of the synthesized complexes.

The coordination geometry of the metal center is dictated by the number of donor atoms from the ligand(s) and their spatial arrangement. For complexes of this compound, which acts as a bidentate ligand, various geometries are possible depending on the coordination number of the metal ion. Common geometries include tetrahedral, square planar, and octahedral. ajol.inforesearchgate.netnih.gov X-ray crystallography is the primary method for the unambiguous determination of these geometries. researchgate.netresearchgate.net

| Coordination Number | Typical Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral or Square Planar | Zn(II), Cu(II), Ni(II), Pd(II) |

| 6 | Octahedral | Co(II), Fe(III), Ru(II) |

The presence of the bulky tert-butyl groups on the naphthalene-1,8-diamine backbone has a profound impact on the coordination environment and the stability of the resulting metal complexes. The steric hindrance created by these groups can limit the number of ligands that can coordinate to the metal center, often favoring the formation of complexes with lower coordination numbers. This steric crowding can also lead to distortions in the ideal coordination geometries.

| Property | Effect of Increased Steric Bulk | Reference Finding |

|---|---|---|

| Coordination Number | Tends to decrease | Steric hindrance can prevent the formation of certain metal complexes. researchgate.net |

| Coordination Geometry | Can cause distortions from ideal geometries | Bulky ligands can induce structural flexibility. rsc.org |

| Complex Stability | Can be enhanced through kinetic stabilization | The stability of palladium complexes is influenced by steric and electronic properties. researchgate.net |

| Reactivity | Can be moderated by shielding the metal center | Slower reactivity is a known characteristic of sterically hindered aromatic diamines. tri-iso.com |

The bonding between the nitrogen donor atoms of this compound and a transition metal ion is primarily a coordinate covalent bond, where the lone pair of electrons on the nitrogen atoms are donated to the empty orbitals of the metal ion. The nature of this bond can have both sigma (σ) and pi (π) character, depending on the specific metal ion and its oxidation state.

The electronic structure of these complexes can be investigated using a combination of experimental techniques and theoretical calculations. UV-Visible spectroscopy provides information about the d-d electronic transitions of the metal ion and charge-transfer bands. ajol.info For paramagnetic complexes, Electron Spin Resonance (ESR) spectroscopy is a powerful tool for probing the distribution of unpaired electron density. researchgate.net Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the molecular orbitals, bond orders, and electronic properties of the complexes. ajol.info

Investigation of Reactivity and Thermodynamic/Kinetic Stability of this compound Coordination Complexes

The reactivity of metal complexes of this compound is largely governed by the nature of the metal ion and the steric and electronic properties of the ligand. The bulky tert-butyl groups can sterically hinder the approach of reactants to the metal center, thereby influencing the kinetics of reactions. tri-iso.com This can be advantageous in catalysis, where it can lead to increased selectivity.

The thermodynamic stability of these complexes is related to the strength of the metal-ligand bonds. Chelating ligands like this compound generally form more stable complexes than their monodentate counterparts, an effect known as the chelate effect. The kinetic stability, on the other hand, refers to the lability of the complex, or the rate at which it undergoes ligand exchange reactions. The steric hindrance provided by the tert-butyl groups is expected to increase the kinetic stability of the complexes.

Catalytic Applications of Metal-3,6-Di-tert-butylnaphthalene-1,8-diamine Complexes

The unique structural features of metal complexes derived from this compound make them promising candidates for a variety of catalytic applications. The well-defined coordination environment and the steric bulk provided by the ligand can lead to high selectivity in catalytic transformations.

Potential areas of application include:

Oxidation Catalysis: Manganese complexes of related Schiff base ligands have demonstrated catalytic activity in aerobic oxidation reactions. nih.gov

Cross-Coupling Reactions: Palladium complexes of sterically hindered phosphine (B1218219) ligands with a naphthalene backbone have been studied for their catalytic activity. researchgate.net

Asymmetric Catalysis: Chiral versions of sterically hindered diamine ligands are widely used in asymmetric catalysis to produce enantiomerically pure products.

The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the naphthalene ring provides a powerful tool for designing catalysts with improved activity and selectivity for specific chemical transformations. The lability induced by bulky ligands can also be beneficial in photocatalytic applications. rsc.org

Exploration in Homogeneous Catalysis for Organic Transformations

Information regarding the application of this compound as a ligand in metal complexes for homogeneous catalysis of organic transformations is not available in the reviewed literature. While research exists on other substituted 1,8-diaminonaphthalene (B57835) ligands and various redox-active ligands in catalysis, specific studies detailing the catalytic activity of complexes containing the this compound ligand have not been reported.

Elucidation of Catalytic Mechanisms and Selectivity in Metal-Mediated Reactions

Consistent with the absence of data on its catalytic applications, there are no available studies elucidating the catalytic mechanisms or selectivity patterns for metal-mediated reactions involving this compound complexes. Mechanistic insights are contingent on the observation of catalytic activity, and therefore, this area remains unexplored for this specific compound.

Electrochemical Studies of Coordination Complexes Involving this compound

Detailed electrochemical studies, such as cyclic voltammetry, that would characterize the redox properties of coordination complexes involving this compound are not present in the surveyed scientific literature. While the broader class of diamine and redox-active ligands has been investigated electrochemically, specific data on the redox potentials and electron transfer processes for complexes of this particular ligand are not documented.

Supramolecular Chemistry and Self Assembly Utilizing 3,6 Di Tert Butylnaphthalene 1,8 Diamine

Analysis of Non-Covalent Interactions Mediated by the Diamine Moiety

While the diamine moiety in principle allows for various non-covalent interactions, specific studies on 3,6-Di-tert-butylnaphthalene-1,8-diamine are lacking.

Hydrogen Bonding Networks and Directionality

No crystal structures or spectroscopic studies detailing the specific hydrogen bonding networks and their directionality for this compound could be located. General knowledge suggests that the amino groups can act as hydrogen bond donors, but the specific patterns and their influence on self-assembly for this molecule have not been reported.

Aromatic π-π Stacking Interactions of the Naphthalene (B1677914) Core

The naphthalene core is known to participate in π-π stacking interactions. However, quantitative data or specific examples of how the electronic properties and substitution pattern of this compound influence these interactions are not available. Theoretical and experimental studies on related naphthalene systems suggest that such interactions are crucial for their self-assembly, but direct evidence for the target compound is missing. rsc.orgnsf.govrsc.orgnih.gov

Role of Steric Effects from Tert-butyl Groups in Controlling Self-Assembly

The bulky tert-butyl groups are expected to exert significant steric hindrance, which would play a critical role in directing the self-assembly process by preventing dense packing and favoring specific orientations. nih.gov However, specific studies that detail and quantify this steric influence on the self-assembly of this compound are not present in the reviewed literature.

Design and Construction of Host-Guest Systems Based on this compound

There is no available research on the design and construction of host-guest systems where this compound acts as a host or a guest. The principles of host-guest chemistry are well-established, but their application to this specific compound has not been documented. beilstein-journals.orgresearchgate.netrsc.org

Formation of Higher-Order Supramolecular Architectures

The formation of complex, higher-order structures is a key area of supramolecular chemistry.

Engineering of Self-Assembled Structures (e.g., molecular cages, frameworks, gels)

No publications were found describing the use of this compound as a building block for the engineering of self-assembled structures such as molecular cages, frameworks, or gels. The synthesis of such architectures requires specific molecular recognition motifs and directional interactions, which have not been explored for this compound. nih.govnih.govresearchgate.net

Exploration of Dynamic Combinatorial Chemistry Approaches

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of novel molecules with specific functions, relying on the reversible formation of a library of compounds from a set of building blocks. wikipedia.org This "dynamic combinatorial library" (DCL) can adapt its composition in response to an external stimulus, such as the introduction of a molecular target, to amplify the population of the best-binding library members. wikipedia.orgrsc.org The utility of DCC has been demonstrated in the identification of enzyme inhibitors, molecular receptors, and complex self-assembling architectures. ed.ac.uknih.govsci-hub.ru

Common reversible reactions employed in DCC include the formation of imines, hydrazones, disulfides, and boronate esters. researchgate.netnih.govresearchgate.net The amino groups of This compound could readily react with aldehydes or ketones to form a dynamic library of imines. The equilibrium between the starting materials and the various imine products could then be influenced by the presence of a template molecule that selectively binds to and stabilizes a particular library member.

The rigid naphthalene scaffold of this diamine would impart a significant degree of pre-organization to the resulting library members. This rigidity, combined with the specific geometry of the 1,8-diamino substitution, would limit the conformational freedom of the generated molecules, potentially leading to more selective binding events. Furthermore, the bulky tert-butyl groups at the 3 and 6 positions would introduce significant steric hindrance. This could be exploited to direct the self-assembly of library members or to create specific binding pockets that are complementary to the shape of a target molecule.

The table below outlines the key structural features of This compound and their potential implications for its use in dynamic combinatorial chemistry.

| Structural Feature | Potential Implication in Dynamic Combinatorial Chemistry |

| Two primary amine groups | Enables participation in reversible imine formation with aldehydes and ketones, a common reaction in DCC. |

| Rigid naphthalene scaffold | Provides pre-organization and reduces conformational flexibility of library members, potentially increasing binding selectivity. |

| 1,8-Substitution pattern | Creates a specific geometric constraint that can be exploited in the design of receptors for specific targets. |

| Bulky tert-butyl groups | Introduce steric hindrance that can influence the self-assembly of library members and the shape of binding cavities. |

The conjugation of the aromatic system could also play a role in modulating the stability and reactivity of the imines formed, providing another parameter for tuning the behavior of the DCL. nih.gov

Molecular Recognition Phenomena Exhibited by this compound Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. This phenomenon is central to many biological processes and is a key area of research in supramolecular chemistry. The design of synthetic receptors capable of selectively binding to specific ions or molecules is a major goal in this field. While specific studies on the molecular recognition properties of This compound are not extensively documented, its structure provides a basis for predicting its potential behavior as a component of a molecular receptor.

Selective Binding of Anions, Cations, or Neutral Guests

The 1,8-diaminonaphthalene (B57835) scaffold has been utilized in the design of receptors for various guests. The two amino groups can act as hydrogen bond donors, and their proximity makes them suitable for chelating certain substrates.

Anion Binding: The N-H protons of the amino groups can be incorporated into urea (B33335) or thiourea (B124793) functionalities, which are excellent hydrogen-bond donors for anion recognition. The rigid naphthalene backbone would pre-organize these binding groups, creating a well-defined cavity for anions. The size and shape of this cavity would be dictated by the naphthalene core, and the electronic properties of the system could be tuned by further functionalization. The tert-butyl groups would likely influence the solubility of such a receptor and could also sterically guide the approach of an anionic guest.

Neutral Guest Binding: The planar and electron-rich naphthalene core of This compound makes it a candidate for engaging in π-π stacking interactions with electron-deficient aromatic guests. Receptors incorporating this unit could exhibit selectivity for planar neutral molecules.

The following table summarizes the potential interactions that systems based on This compound could have with different types of guests.

| Guest Type | Potential Binding Interactions | Role of Key Structural Features |

| Anions | Hydrogen bonding from N-H groups (as part of urea/thiourea moieties). | The 1,8-diamine geometry provides a pre-organized binding site. |

| Cations | Coordination of nitrogen lone pairs to a metal center within a larger ligand framework. | The naphthalene scaffold provides a rigid backbone for the ligand. |

| Neutral Guests | π-π stacking interactions between the naphthalene core and aromatic guests. | The extended aromatic system of the naphthalene core is crucial. |

Development of Molecular Sensors (if applicable)

Molecular sensors are molecules that signal the presence of a specific analyte through a detectable change, such as a change in color or fluorescence. The naphthalene moiety is a well-known fluorophore, and its photophysical properties are often sensitive to its chemical environment. This makes naphthalene-based compounds, including diamine derivatives, attractive candidates for the development of fluorescent sensors.

While there is no specific literature on sensors derived from This compound , we can infer potential applications based on related systems. The fluorescence of a naphthalene core can be quenched or enhanced upon binding of an analyte. For instance, the interaction with a metal cation or an anion could alter the electronic properties of the naphthalene system, leading to a change in its fluorescence emission.

The amino groups of This compound could be functionalized with a recognition unit for a specific analyte. The binding of the analyte to this recognition unit could then trigger a conformational change or an electronic perturbation that is transmitted to the naphthalene fluorophore, resulting in a measurable change in its fluorescence. The tert-butyl groups could enhance the solubility of the sensor in non-polar environments and could also contribute to creating a specific binding pocket for the analyte.

Computational and Theoretical Investigations of 3,6 Di Tert Butylnaphthalene 1,8 Diamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, orbital energies, and electron distribution.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry of 3,6-Di-tert-butylnaphthalene-1,8-diamine, revealing key structural parameters. Theoretical studies on related diaminonaphthalene compounds have utilized the B3LYP functional with a 6-31G(d,p) basis set to effectively investigate their structural and electronic properties. researchgate.netutq.edu.iq

For this compound, these calculations would focus on the planarity of the naphthalene (B1677914) core, the orientation of the tert-butyl groups, and the pyramidalization of the nitrogen atoms in the amine groups. The interaction between the two peri-amino groups, often referred to as a "proton sponge" effect, is of particular interest and can be quantified by examining the N-H bond lengths and the N---N distance.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and electronic transition properties. researchgate.net The presence of electron-donating amino groups is expected to raise the HOMO energy, thereby decreasing the energy gap and facilitating oxidation. utq.edu.iq

DFT is also extended to study electronically excited states through Time-Dependent DFT (TD-DFT), which is a primary tool for predicting electronic absorption spectra. ohio-state.eduuci.edu TD-DFT calculations can determine the energies of vertical excitations from the ground state to various excited states, providing a theoretical basis for interpreting experimental UV-Vis spectra.

Table 1: Representative DFT-Calculated Properties for Diaminonaphthalenes (Note: These are illustrative values based on typical results for similar compounds, as specific data for this compound is not extensively published.)

| Property | Representative Value | Significance |

| HOMO Energy | -4.8 to -5.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 to -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.8 to 4.2 eV | Indicates chemical reactivity and electronic transition energy. researchgate.net |

| N---N Distance | 2.8 to 3.0 Å | Characterizes the proximity of the peri-amino groups. |

| Dipole Moment | 1.5 to 2.5 D | Measures the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. iitg.ac.in These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain electronic properties, particularly those involving electron correlation. mpg.de

While computationally more demanding, ab initio calculations serve as a benchmark for DFT results. For this compound, high-accuracy ab initio methods would be invaluable for:

Refining Geometric Parameters: Obtaining highly precise bond lengths and angles to validate DFT-optimized structures.

Calculating Accurate Interaction Energies: Determining the strength of intramolecular hydrogen bonding between the amine groups and quantifying steric repulsion from the tert-butyl groups.

Investigating Electron Correlation Effects: Providing a more sophisticated description of how electron movements are correlated, which is crucial for accurately predicting reaction barriers and spectroscopic properties. mpg.de

The application of these methods ensures a robust and reliable understanding of the molecule's electronic structure, providing a "gold standard" for theoretical analysis.

Computational methods are highly effective in predicting how a molecule will react and how it will interact with electromagnetic radiation. Based on DFT calculations, several reactivity descriptors can be derived from the HOMO and LUMO energies: utq.edu.iq

Ionization Potential (IP): Approximated by the negative of the HOMO energy, indicating the ease of removing an electron.

Electron Affinity (EA): Approximated by the negative of the LUMO energy, indicating the ability to accept an electron.

Chemical Hardness (η): Calculated as (IP - EA) / 2, representing resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of the molecule.

These descriptors provide a quantitative framework for understanding the reactivity of this compound.

Furthermore, computational chemistry is used to simulate various types of spectra. The harmonic vibrational frequencies can be calculated using DFT, which allows for the prediction and assignment of peaks in the Infrared (IR) and Raman spectra. researchgate.net As mentioned, TD-DFT is used to simulate UV-Vis spectra, while the calculation of magnetic shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Investigating the rotational freedom of the bulky tert-butyl groups and the inversion of the amine groups. This can reveal the most stable conformations and the energy barriers between them.

Solvation Effects: Simulating the molecule in various solvents to understand how solvent molecules arrange around it and how this affects its conformation and reactivity.

Intermolecular Interactions: Modeling how multiple molecules of this compound interact with each other in the condensed phase, which is crucial for understanding crystal packing and aggregation behavior.

Mechanistic Studies of Chemical Reactions Involving this compound as a Reactant or Catalyst

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates.

For reactions involving this compound, mechanistic studies could explore:

Protonation and Basicity: Modeling the protonation steps to understand its behavior as a "proton sponge" and quantifying its pKa value.

Coordination Chemistry: Investigating its role as a ligand in metal complexes. DFT can elucidate the nature of the metal-ligand bonding and predict the stability and reactivity of the resulting complexes.

Catalytic Cycles: If used as a catalyst, for instance in diamination reactions, computational studies can map out the entire catalytic cycle, identifying the rate-determining step and providing insights for catalyst optimization. nih.gov

These studies provide a detailed, step-by-step view of the reaction pathway, which is often difficult to obtain through experimental methods alone.

Application of Cheminformatics and Machine Learning in Predicting and Understanding its Chemical Behavior

Cheminformatics and machine learning are emerging as valuable tools in chemical research, enabling the prediction of molecular properties from their structure. arxiv.org

Cheminformatics: This involves the use of computational methods to analyze large databases of chemical information. By searching for molecules structurally similar to this compound, it is possible to infer its potential biological activity, toxicity, or physical properties based on the known data of its analogs.

Machine Learning (ML): ML models can be trained on vast datasets of molecules with known properties. chemrxiv.org Once trained, these models can predict properties for new molecules, such as this compound, based solely on its molecular structure represented as a molecular graph or fingerprint. This approach can rapidly screen for desired properties, such as solubility, reactivity, or potential as a drug candidate, guiding further experimental and computational efforts.

Advanced Applications and Future Research Directions

Integration into Advanced Materials Science

The rigid naphthalene (B1677914) scaffold combined with bulky substituents makes 3,6-Di-tert-butylnaphthalene-1,8-diamine a promising building block for novel materials with tailored electronic and photophysical properties.

Naphthalene diimides (NDIs) are a well-established class of n-type organic semiconductors. acs.org The introduction of sterically hindering groups can significantly influence the molecular packing in the solid state, which is a critical factor for charge transport. For instance, bulky substituents can be used to control the intermolecular arrangement, potentially encouraging a packing motif that is favorable for charge mobility. acs.org While many organic electronic devices have limitations in scalability and electron affinity, derivatives based on the naphthalene diimide (NDI) core are being developed to overcome these challenges. These materials are noted for their thermal, chemical, and photochemical stability, along with high electron affinities, which can lead to thin semiconducting films with high charge-carrier mobility. nih.gov

The steric hindrance provided by the tert-butyl groups in this compound could be leveraged to tune the electronic properties of resulting polymers. In the context of two-dimensional polymers (2DPs), which are promising as organic semiconductors, NDI-containing structures have shown the ability to form conductive materials upon n-doping. researchgate.net The presence of bulky groups can influence the porosity and charge transport pathways within such 2D structures.

Table 1: Potential Impact of Steric Hindrance on Organic Electronic Materials

| Property | Influence of Steric Hindrance | Potential Advantage for this compound based materials |

| Molecular Packing | Prevents excessive aggregation, can induce specific packing motifs. | Improved solubility for solution-based processing, controlled intermolecular electronic coupling. |

| Electron Affinity | Can be tuned by modifying the electronic nature of substituents. | Potentially stable n-type semiconductor behavior. nih.gov |

| Charge Carrier Mobility | Highly dependent on the degree of intermolecular orbital overlap. | Potentially high mobility if favorable packing is achieved. nih.gov |

| Stability | Bulky groups can protect the aromatic core from chemical attack. | Enhanced operational stability in electronic devices. nih.gov |

Naphthalene-based compounds, particularly naphthalene diimides, are known for their photoactive properties. The degree of thionation in NDI systems has been shown to be a systematic approach for tuning the donor-acceptor energy gap in photoactive dyads. nih.gov This tuning of electronic properties is crucial for applications in optoelectronic devices. Research has demonstrated that thionation can increase the electron affinity of the NDI acceptor component. nih.gov

Furthermore, a series of naphthalene-1,5-diamine-based donor chromophores have been synthesized and shown to possess photovoltaic properties. rsc.orgresearchgate.net These materials exhibit efficient intramolecular charge transfer, a key process in organic solar cells. rsc.orgresearchgate.net The introduction of tert-butyl groups onto the naphthalene-1,8-diamine scaffold could similarly influence the photophysical properties, potentially leading to materials with tailored absorption and emission characteristics suitable for various optoelectronic applications.

Role in Biomimetic Systems and Chemical Biology Research

While direct studies on the role of this compound in biomimetic systems are not prevalent, the broader family of 1,8-naphthalimides has been extensively investigated for biological applications. These compounds are known to act as DNA intercalators and have been explored as anticancer agents. nih.gov Their mechanism of action often involves the induction of reactive oxygen species (ROS) and interference with cellular processes. rsc.orgnih.gov

The steric bulk of the tert-butyl groups in this compound could introduce interesting modifications to these biological activities. For instance, the bulky groups might influence the mode and strength of DNA binding or alter the cellular uptake and localization of the molecule. This could lead to derivatives with enhanced selectivity or novel mechanisms of action.

Emerging Areas of Research for Naphthalene Diamine Derivatives with Steric Hindrance

A significant area of emerging research for naphthalene derivatives with steric hindrance is in the field of atropisomeric compounds. 1,8-diarylnaphthalenes, which feature bulky aryl groups at the peri positions, exhibit hindered rotation that leads to stable chiral conformers. researchgate.net This has led to their application as chiral sensors and ligands. The steric repulsion between the peri-substituents is a key feature that governs the properties of these molecules. researchgate.net

Similarly, the steric clash between the tert-butyl groups and the amino groups in this compound could lead to interesting conformational properties and the potential for developing novel chiral ligands or catalysts. The study of deaminative functionalization of sterically hindered primary amines is another relevant emerging area, which could open up new synthetic routes for functionalizing this scaffold. researchgate.net

Future Outlook on the Rational Design of New Functional Molecules Based on the this compound Scaffold

The this compound scaffold offers a versatile platform for the rational design of new functional molecules. mdpi.com By chemically modifying the amino groups and potentially further functionalizing the naphthalene core, a wide array of novel compounds with tailored properties can be envisioned. rsc.org

The principles of rational design can be applied to develop:

Novel Organic Semiconductors: By synthesizing polymers or oligomers incorporating the this compound unit, it may be possible to create materials with improved processability and charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Advanced Fluorescent Probes: The naphthalene diamine core is inherently fluorescent. By attaching specific recognition units to the amino groups, fluorescent sensors for ions or biomolecules could be developed. The steric bulk of the tert-butyl groups could enhance the photostability and quantum yield of such probes.

Chiral Materials: Exploration of the potential atropisomerism or the use of this scaffold in asymmetric catalysis could lead to new developments in stereoselective synthesis and chiral recognition.

The future of research on this and related scaffolds will likely involve a combination of synthetic chemistry, advanced spectroscopic characterization, and computational modeling to predict and understand the properties of newly designed molecules. rsc.org The tert-butylbenzene (B1681246) scaffold has been rationally designed for creating long-lived hyperpolarized 13C probes, showcasing the potential of bulky groups in designing advanced molecular tools. elsevierpure.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Di-tert-butylnaphthalene-1,8-diamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration followed by reduction. For example, 1,8-dinitronaphthalene derivatives can be reduced using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure (1–3 atm) to achieve yields >90% . However, introducing bulky tert-butyl groups may require modified conditions (e.g., elevated temperatures or prolonged reaction times) to overcome steric hindrance. Purity is typically verified via GC-MS or HPLC (as described for phthalate analysis in ) .

Q. How can researchers characterize the electronic and steric effects of tert-butyl substituents in this compound?

- Methodological Answer : Computational methods (DFT calculations) and spectroscopic techniques (NMR, IR) are critical. For instance, steric effects can be inferred from [1]H NMR signal broadening due to restricted rotation, while electronic effects are analyzed via UV-Vis spectroscopy or cyclic voltammetry to assess electron-donating/withdrawing properties . X-ray crystallography may also reveal spatial arrangements of tert-butyl groups .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA/NIOSH guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound should be stored under inert gas (argon/nitrogen) at room temperature to prevent oxidation . Acute toxicity data for analogous naphthalene diamines (e.g., LD50 >500 mg/kg in rats) suggest moderate hazard, but teratogenicity studies are advised .

Advanced Research Questions

Q. How do tert-butyl groups influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : Steric bulk from tert-butyl groups can stabilize low-coordination metal complexes. For example, Schiff base ligands derived from 1,8-diaminonaphthalene form stable complexes with Co(II), Ni(II), and Cu(II) ( ). Researchers should employ Job’s plot analysis to determine stoichiometry and UV-Vis/EPR to study electronic transitions and metal-ligand charge transfer .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Steric shielding from tert-butyl groups may reduce unwanted electrophilic substitutions. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables selective functionalization at less hindered positions . Monitoring reaction progress via TLC or in-situ FTIR can help optimize conditions .

Q. Can this compound serve as a precursor for porous organic polymers (POPs) or covalent organic frameworks (COFs)?

- Methodological Answer : Yes. The rigid naphthalene core and diamino functionality allow for condensation reactions (e.g., with aldehydes) to form imine-linked frameworks. Porosity can be tuned by varying the tert-butyl group’s spatial demand, as demonstrated in analogous proton-sponge derivatives ( ). BET surface area analysis and PXRD are used to confirm framework topology .

Q. How does the compound’s stability under acidic/basic conditions affect its applications in catalysis?

- Methodological Answer : Protonation studies (e.g., using HCl in dioxane) reveal stability trends. The tert-butyl groups enhance solubility in nonpolar solvents, making the compound suitable for phase-transfer catalysis. Comparative kinetic studies under varying pH (e.g., acetate buffer vs. ammonium hydroxide) can quantify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.